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Compound of Interest

Compound Name: NC-1300-B

Cat. No.: B1219682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of vonoprazan, a

potassium-competitive acid blocker (P-CAB), with other critical ATPases. As no public data is

available for a compound designated "NC-1300-B," this document focuses on vonoprazan as a

representative molecule in its class, offering insights into its selectivity and potential off-target

effects. The information presented is supported by experimental data and detailed protocols to

aid in research and development.

Executive Summary
Vonoprazan is a potent and highly selective inhibitor of the gastric H+/K+-ATPase, the proton

pump responsible for acid secretion in the stomach.[1][2] Its mechanism of action involves

reversible, potassium-competitive inhibition of the pump's activity.[3] This guide compiles

available data on vonoprazan's inhibitory effects on its primary target and its cross-reactivity

with other essential ATPases, namely the Na+/K+-ATPase. While specific quantitative data on

the interaction with sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) is not readily

available in the public domain, the existing data underscores vonoprazan's remarkable

selectivity for the gastric proton pump.
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The following table summarizes the quantitative data on the inhibitory activity of vonoprazan

and its comparator, lansoprazole (a proton pump inhibitor), against various ATPases.

Compound Target ATPase IC50 / Ki
Fold
Selectivity vs.
H+/K+-ATPase

Reference

Vonoprazan
Gastric H+/K+-

ATPase
IC50: 17–19 nM - [1]

Gastric H+/K+-

ATPase

Ki: 3.0 nM (pH

6.5)
- [2]

Gastric H+/K+-

ATPase

Ki: 10 nM (pH

7.0)
- [2]

Na+/K+-ATPase
IC50: ~60.6 µM

(calculated)
~925.6-fold

Lansoprazole
Gastric H+/K+-

ATPase

Potency is ~350x

lower than

vonoprazan

- [4]

Note: The IC50 for Na+/K+-ATPase was calculated based on a reported 925.6-fold selectivity

compared to the H+/K+-ATPase IC50 of 65.5 nM from a single study. Specific experimental

data for SERCA pump inhibition by vonoprazan is not currently available in published literature.

Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the mechanism of action of vonoprazan in inhibiting the

gastric H+/K+-ATPase and the general experimental workflow for assessing ATPase activity.
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Mechanism of Vonoprazan Inhibition
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Caption: Mechanism of Vonoprazan Inhibition of Gastric H+/K+-ATPase.
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Experimental Workflow for ATPase Activity Assay
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Caption: General workflow for an in vitro ATPase activity assay.

Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol is a representative method for determining the inhibitory potency of compounds

against gastric H+/K+-ATPase.

1. Preparation of H+/K+-ATPase Vesicles:
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Hog or rabbit gastric mucosal microsomes enriched in H+/K+-ATPase are prepared by

differential centrifugation.

The final vesicle preparation is suspended in a buffer containing sucrose and stored at

-80°C.

2. ATPase Activity Assay:

The reaction mixture contains buffer (e.g., Tris-HCl), MgCl2, KCl, and the ATPase vesicles.

The test compound (e.g., vonoprazan) is pre-incubated with the vesicles at various

concentrations.

The reaction is initiated by the addition of ATP.

The incubation is carried out at 37°C for a defined period (e.g., 20 minutes).

The reaction is stopped by the addition of a quenching solution (e.g., trichloroacetic acid).

3. Measurement of Phosphate Release:

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a

colorimetric method, such as the malachite green assay.

The absorbance is measured using a spectrophotometer.

4. Data Analysis:

The percentage of inhibition at each compound concentration is calculated relative to a

control without the inhibitor.

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ATPase

activity, is determined by fitting the dose-response data to a sigmoidal curve using non-linear

regression analysis.

In Vitro Na+/K+-ATPase Inhibition Assay
A similar protocol to the H+/K+-ATPase assay is used, with the following key differences:
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Enzyme Source: Purified Na+/K+-ATPase from a source such as porcine cerebral cortex or

canine kidney is used.

Ionic Conditions: The reaction buffer contains NaCl, KCl, and MgCl2 to support Na+/K+-

ATPase activity.

Control: Ouabain, a specific inhibitor of Na+/K+-ATPase, is used as a positive control.

Conclusion
The available data strongly indicates that vonoprazan is a highly selective inhibitor of the

gastric H+/K+-ATPase, with significantly lower potency against the Na+/K+-ATPase. This

selectivity is a key feature contributing to its favorable safety profile. While direct quantitative

data on its interaction with the SERCA pump is lacking in the public domain, the overall

evidence points towards a targeted mechanism of action with minimal off-target effects on other

major ion-pumping ATPases. Further research to quantify the inhibitory potential of vonoprazan

against a broader range of ATPases would provide a more complete understanding of its

pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1219682#cross-reactivity-of-nc-1300-b-with-other-
atpases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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